molecular formula C8H4ClNO2S B1498894 3-Carboxy-4-chlorophenylisothiocyanate CAS No. 1027512-49-7

3-Carboxy-4-chlorophenylisothiocyanate

Cat. No.: B1498894
CAS No.: 1027512-49-7
M. Wt: 213.64 g/mol
InChI Key: XERCHXQQJWIKTK-UHFFFAOYSA-N
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Description

3-Carboxy-4-chlorophenylisothiocyanate is a chemical compound with the molecular formula C8H4ClNO2S . It has diverse applications in scientific research, ranging from organic synthesis to material science and biological investigations.


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H4ClNO2S), molecular weight, melting point, boiling point, and density . More detailed properties can be found in chemical databases .

Safety and Hazards

The safety data sheet (SDS) for 3-Carboxy-4-chlorophenylisothiocyanate provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Biochemical Analysis

Biochemical Properties

3-Carboxy-4-chlorophenylisothiocyanate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been observed to bind with specific enzymes, altering their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding. Additionally, this compound can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .

Properties

IUPAC Name

2-chloro-5-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCHXQQJWIKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653431
Record name 2-Chloro-5-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-49-7
Record name 2-Chloro-5-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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